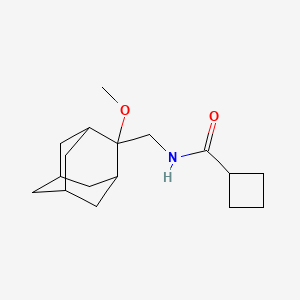
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide, also known as MEMBY, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide acts as a positive allosteric modulator of TRPV1 channels, increasing their activity in response to stimuli. This mechanism of action has been studied using electrophysiological techniques, which have shown that this compound enhances the responsiveness of TRPV1 channels to capsaicin, a chemical that activates these channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound enhances the activity of TRPV1 channels in cultured cells, while in vivo studies have shown that it can modulate pain perception and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide for lab experiments is its specificity for TRPV1 channels, which allows for targeted modulation of these channels without affecting other ion channels. However, one limitation of this compound is its relatively short half-life, which may require frequent administration in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide. One area of interest is the development of more potent and selective TRPV1 modulators based on the structure of this compound. Another potential direction is the exploration of the therapeutic potential of this compound and other TRPV1 modulators for various diseases, such as chronic pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other ion channels and cellular processes.
Métodos De Síntesis
The synthesis of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide involves the reaction of 1-adamantanol with cyclobutanecarboxylic acid chloride in the presence of a base, followed by the addition of N-methylmorpholine and methoxyamine hydrochloride. The resulting product is purified through column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain, temperature, and inflammation, and their modulation has been explored as a potential therapeutic target for various diseases.
Propiedades
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-20-17(10-18-16(19)13-3-2-4-13)14-6-11-5-12(8-14)9-15(17)7-11/h11-15H,2-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWLUHNZRLVSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

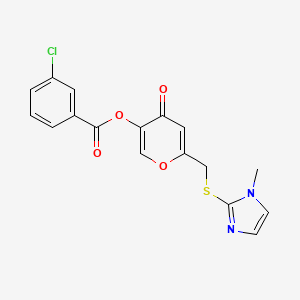
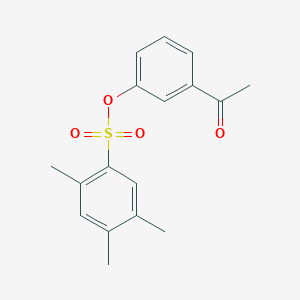

![7-(4-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2902438.png)
![2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid](/img/structure/B2902439.png)
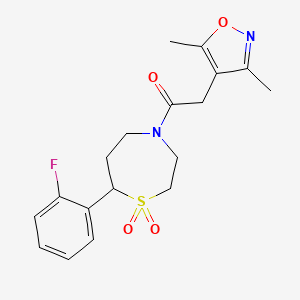
![Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2902442.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)
![3-(4-Chlorobenzyl)-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2902448.png)
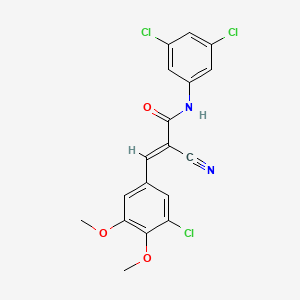
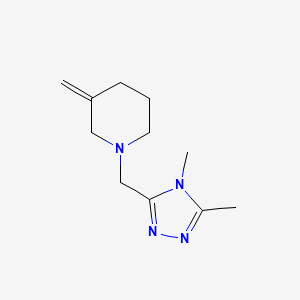
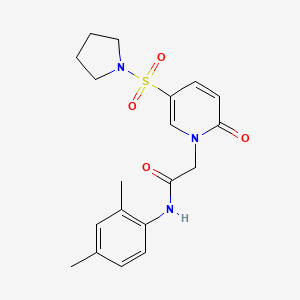
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2902453.png)
